2,6-Dinitropyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dinitropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O5/c9-3-1-2-4(7(10)11)6-5(3)8(12)13/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFZOHGXYHUOGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382803 | |
| Record name | 2,6-dinitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15128-91-3 | |
| Record name | 2,6-Dinitro-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15128-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-dinitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,6 Dinitropyridin 3 Ol and Analogues
Strategies for Direct Introduction of Nitro Groups onto the Pyridine (B92270) Ring System
The direct introduction of nitro groups onto a pyridine ring is generally challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. However, the presence of an activating hydroxyl group can facilitate nitration.
Regioselective Nitration of Pyridinols
The hydroxyl group in 3-hydroxypyridine is an activating, ortho-, para-directing group. Theoretical and experimental data indicate that the initial nitration of 3-hydroxypyridine preferentially occurs at the 2-position. This regioselectivity is influenced by the reaction conditions, including the nitrating agent and the solvent system.
One common method for the synthesis of 3-hydroxy-2-nitropyridine involves the use of a mixture of nitric acid and sulfuric acid. However, alternative nitrating systems have been developed to improve yield and safety. For instance, the use of potassium nitrate (B79036) (KNO₃) in concentrated sulfuric acid has been reported for the nitration of 3-hydroxypyridine, affording 3-hydroxy-2-nitropyridine in moderate yields. Another approach utilizes a mixture of potassium nitrate and acetic anhydride (B1165640) in ethyl acetate (B1210297), which has been shown to produce 3-hydroxy-2-nitropyridine with good yields.
| Starting Material | Nitrating Agent | Solvent | Product | Yield (%) | Reference |
| 3-Hydroxypyridine | KNO₃ / H₂SO₄ | - | 3-Hydroxy-2-nitropyridine | 49.7 | |
| 3-Hydroxypyridine | KNO₃ / Acetic Anhydride | Ethyl Acetate | 3-Hydroxy-2-nitropyridine | 81 |
The introduction of a second nitro group to form 2,6-dinitropyridin-3-ol is a more complex task. The presence of the deactivating nitro group at the 2-position, coupled with the inherent electron deficiency of the pyridine ring, makes a second electrophilic substitution difficult. Direct dinitration of 3-hydroxypyridine has not been extensively reported. However, studies on related compounds, such as the dinitration of 3,5-diethoxypyridine to yield the 2,6-dinitro derivative, suggest that with strong activating groups, dinitration at the 2 and 6 positions is feasible. It is plausible that protecting the hydroxyl group of 3-hydroxypyridine as an ether or ester could modulate its activating effect and influence the regioselectivity of a second nitration.
Electrophilic Nitration Techniques
Various electrophilic nitration techniques can be employed for the synthesis of nitropyridines. The choice of nitrating agent is crucial and can significantly impact the outcome of the reaction. Common nitrating agents include:
Mixed Acid (HNO₃/H₂SO₄): This is the most traditional and widely used nitrating agent. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
Potassium Nitrate in Sulfuric Acid: This system generates the nitronium ion in situ and can offer milder reaction conditions compared to mixed acid.
Nitronium Tetrafluoroborate (NO₂BF₄): This is a pre-formed nitronium salt that can be used in organic solvents, offering an alternative to strongly acidic conditions.
Dinitrogen Pentoxide (N₂O₅): This reagent can be a potent nitrating agent, particularly for deactivated systems.
The conditions for these reactions, such as temperature and reaction time, must be carefully controlled to avoid side reactions and decomposition, especially when dealing with sensitive substrates like pyridinols.
Functional Group Interconversion Routes to the this compound Framework
Given the potential difficulties with direct dinitration, functional group interconversion (FGI) strategies offer viable alternative routes to this compound. These methods involve the synthesis of a pyridine ring with precursor functionalities that can be subsequently converted into nitro and hydroxyl groups.
Halogen-Nitro Exchange Reactions on Halogenated Pyridinols
A plausible synthetic route involves the initial synthesis of a dihalogenated pyridinol, followed by nucleophilic aromatic substitution (SNAᵣ) to replace the halogens with nitro groups. The synthesis of 2,6-dichloro-3-nitropyridine (B41883) has been reported through the nitration of 2,6-dichloropyridine (B45657). This intermediate is a key precursor for this strategy.
The chlorine atoms in 2,6-dichloro-3-nitropyridine are activated towards nucleophilic attack by the electron-withdrawing nitro group. The chlorine at the 2-position is ortho to the nitro group, while the chlorine at the 6-position is para. Both positions are susceptible to substitution. The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions. It has been observed that in some cases, substitution is favored at the more sterically hindered 2-position, which is ortho to the nitro group, suggesting kinetic control of the reaction.
A potential pathway to this compound could involve a second nitration of 2,6-dichloro-3-nitropyridine to introduce a second nitro group, followed by a selective hydrolysis or a halogen-nitro exchange. However, the introduction of a second nitro group onto this already electron-deficient ring would be challenging.
Oxidation Pathways for Amine or Other Precursors to Nitro Groups
Another FGI approach involves the synthesis of a diaminopyridinol followed by the oxidation of the amino groups to nitro groups. The synthesis of 2,6-diamino-3-hydroxypyridine can be achieved through various methods. Once obtained, the oxidation of the amino groups to nitro groups presents a significant synthetic challenge.
While the oxidation of amino groups to nitro groups on aromatic rings is a known transformation, it often requires harsh conditions and can be substrate-dependent. Reagents such as peroxy acids (e.g., trifluoroperacetic acid) or other strong oxidizing agents are typically used. The synthesis of 2,6-diamino-3,5-dinitropyridine-1-oxide involves the nitration of an acetyl-protected 2,6-diaminopyridine derivative, which highlights a strategy of protecting the amino groups during the introduction of nitro groups. A similar strategy could potentially be adapted for the synthesis of this compound from a 2,6-diamino-3-hydroxypyridine precursor, where the hydroxyl group might also require protection.
Hydrolysis or Derivatization of Nitro-Substituted Halopyridines
This strategy involves the synthesis of a pyridine ring containing the desired nitro groups and a leaving group, such as a halogen, at the 3-position. The target 3-hydroxyl group can then be introduced through a nucleophilic substitution reaction, such as hydrolysis.
For example, a hypothetical precursor like 3-chloro-2,6-dinitropyridine could be subjected to hydrolysis to yield this compound. The synthesis of such a precursor would likely involve a multi-step sequence, potentially starting from a 3-aminopyridine derivative that is converted to a 3-halopyridine via a Sandmeyer-type reaction, followed by dinitration. The success of this approach would depend on the feasibility of the dinitration step and the subsequent selective hydrolysis of the 3-chloro group without affecting the nitro groups.
Multi-Component and Cascade Reaction Approaches for Nitropyridine Ring Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular architectures from simple starting materials in a single step. While the direct synthesis of this compound via an MCR has not been extensively reported, the principles of MCRs for the formation of substituted pyridines can be applied to construct precursors that can be subsequently functionalized.
One of the most well-known MCRs for pyridine synthesis is the Hantzsch dihydropyridine synthesis. This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. For the synthesis of nitropyridines, nitro-substituted starting materials can be employed. For instance, a three-component reaction of a β-ketoester, a nitro-substituted aldehyde, and an enamine can yield a substituted nitropyridine.
Recent advancements in MCRs have expanded the scope of accessible pyridine derivatives. For example, a one-pot, four-component reaction of an aromatic aldehyde, malononitrile, a β-dicarbonyl compound, and ammonium acetate can produce highly substituted pyridines. By selecting appropriate starting materials, it is conceivable to construct a pyridine ring with substituents that can be readily converted to nitro and hydroxyl groups.
Cascade reactions, which involve two or more sequential transformations in a single synthetic operation without the isolation of intermediates, provide another powerful tool for the synthesis of complex pyridines. These reactions can be initiated by a variety of triggers and can lead to the rapid assembly of highly functionalized heterocyclic systems. For instance, a cascade reaction involving the Michael addition of an active methylene compound to an α,β-unsaturated system, followed by cyclization and aromatization, can lead to the formation of a substituted pyridine ring. The strategic placement of functional groups on the starting materials can guide the cascade to the desired polysubstituted pyridine core, which can then be further elaborated to introduce the nitro and hydroxyl groups.
A notable example of a cascade approach involves the reaction of 1,3-dicarbonyl compounds with enamines and an ammonium source, leading to the formation of symmetrically and unsymmetrically substituted pyridines. By incorporating nitro-containing building blocks into such cascade sequences, the synthesis of nitropyridine scaffolds can be achieved.
Stereochemical and Regiochemical Control in this compound Synthesis
The regioselective introduction of two nitro groups and a hydroxyl group onto a pyridine ring is a significant synthetic challenge. The directing effects of the substituents play a crucial role in determining the outcome of electrophilic substitution reactions.
Regiochemical Control:
The direct nitration of 3-hydroxypyridine is a key step in the synthesis of this compound. The hydroxyl group is an activating, ortho-, para-directing group, while the pyridine nitrogen is deactivating. In strongly acidic media, the pyridine nitrogen is protonated, further deactivating the ring towards electrophilic attack. The nitration of 3-hydroxypyridine in a mixture of fuming nitric acid and concentrated sulfuric acid has been shown to yield 3-hydroxy-2-nitropyridine google.com. This indicates that the hydroxyl group directs the incoming nitro group to the adjacent ortho position. Subsequent nitration would then be directed by both the hydroxyl and the existing nitro group. The nitro group is a deactivating, meta-directing group. Therefore, the second nitration would be expected to occur at a position meta to the first nitro group and ortho/para to the hydroxyl group, which would be the 6-position.
An alternative strategy to control the regioselectivity of nitration is through the use of pyridine-N-oxides. The N-oxide group is activating and directs electrophilic substitution to the 4-position. This strategy is commonly employed to synthesize 4-nitropyridine derivatives. For the synthesis of 2,6-disubstituted pyridines, other synthetic approaches are often necessary.
The table below summarizes the directing effects of relevant functional groups in the electrophilic substitution of pyridine.
| Substituent | Position on Pyridine Ring | Activating/Deactivating | Directing Effect |
| -OH | 3 | Activating | Ortho, Para |
| -NO2 | 2 | Deactivating | Meta |
| Pyridine Nitrogen | 1 | Deactivating | Meta |
| Pyridine-N-oxide | 1 | Activating | Para |
Stereochemical Control:
While this compound itself is achiral, the synthesis of its analogues or precursors may involve stereocenters. The stereoselective synthesis of substituted piperidines, which can be precursors to pyridines through oxidation, is a well-established field. For example, the reduction of substituted pyridines can lead to the formation of piperidines with multiple stereocenters. The stereochemical outcome of these reductions can often be controlled by the choice of catalyst and reaction conditions.
Furthermore, stereocenters can be introduced during the construction of the heterocyclic ring. For instance, in the Hantzsch synthesis of dihydropyridines, if a prochiral aldehyde is used, a new stereocenter is created at the 4-position of the dihydropyridine ring. Enantioselective versions of the Hantzsch reaction have been developed using chiral catalysts or auxiliaries to control the stereochemistry of this newly formed center. Subsequent oxidation to the pyridine would remove this stereocenter, but its presence in the intermediate can be used to direct the stereochemistry of subsequent transformations.
Synthesis of Energetic Salts and Co-crystals of Nitropyridinols
The presence of multiple nitro groups and a hydroxyl group in this compound suggests its potential as an energetic material. The hydroxyl group provides a site for the formation of energetic salts and co-crystals, which can be used to tailor the physical and energetic properties of the compound.
Energetic Salts:
The synthesis of energetic salts is typically achieved through a neutralization reaction between the acidic nitropyridinol and the corresponding base in a suitable solvent. The resulting salt can then be isolated by precipitation or crystallization. The table below lists some common nitrogen-rich bases used in the formation of energetic salts.
| Base | Cation |
| Ammonia | Ammonium |
| Hydrazine (B178648) | Hydrazinium (B103819) |
| Guanidine | Guanidinium |
| Aminoguanidine | Aminoguanidinium |
Co-crystals:
Co-crystallization is a powerful technique for modifying the properties of energetic materials. A co-crystal is a multi-component crystalline solid in which the components are held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. By co-crystallizing an energetic compound with a suitable co-former, it is possible to improve its density, thermal stability, and sensitivity to external stimuli.
The hydroxyl group and the nitro groups of this compound are all capable of participating in hydrogen bonding, making it an excellent candidate for co-crystal formation. Potential co-formers could be other energetic materials, such as TNT (2,4,6-trinitrotoluene) or HMX (octogen), or non-energetic molecules that can form strong intermolecular interactions with the nitropyridinol.
The formation of co-crystals can be achieved through various methods, including slow evaporation from solution, grinding of the solid components, or slurry crystallization. The resulting co-crystals can be characterized by techniques such as X-ray diffraction, differential scanning calorimetry, and infrared spectroscopy to confirm their structure and evaluate their properties.
Structural Elucidation and Advanced Characterization of 2,6 Dinitropyridin 3 Ol
Advanced Spectroscopic Investigations
The molecular structure of 2,6-dinitropyridin-3-ol has been meticulously examined using several spectroscopic methods to confirm its functional groups, connectivity, and exact mass.
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of the functional groups present in a molecule. nih.govspectroscopyonline.commt.com These two techniques are complementary, as some molecular vibrations that are strong in FT-IR may be weak or absent in Raman spectra, and vice versa. nih.govspectroscopyonline.com
In the analysis of this compound, the FT-IR spectrum would be expected to show strong absorption bands corresponding to the O-H stretching of the hydroxyl group and the asymmetric and symmetric stretching vibrations of the nitro groups. researchgate.net The aromatic C-H and C=C stretching vibrations of the pyridine (B92270) ring would also be evident.
Raman spectroscopy is particularly sensitive to non-polar bonds and can provide valuable information about the pyridine ring's skeletal vibrations. wikipedia.org The symmetric stretching of the nitro groups would also be expected to produce a strong Raman signal. By combining the data from both FT-IR and Raman spectroscopy, a comprehensive profile of the functional groups within this compound can be established.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
| O-H | Stretching | 3200-3600 | FT-IR |
| N-O (Nitro) | Asymmetric Stretch | 1500-1560 | FT-IR, Raman |
| N-O (Nitro) | Symmetric Stretch | 1335-1370 | FT-IR, Raman |
| C=C (Aromatic) | Stretching | 1400-1600 | FT-IR, Raman |
| C-H (Aromatic) | Stretching | 3000-3100 | FT-IR, Raman |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. emerypharma.com
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, reflecting the number of protons and their neighboring environments. emerypharma.comrsc.org The spectrum would likely exhibit two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons would be influenced by the electron-withdrawing nitro groups and the electron-donating hydroxyl group. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which can be dependent on concentration and solvent.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4 | 7.5 - 8.5 | Doublet |
| H-5 | 7.0 - 8.0 | Doublet |
| OH | Variable | Singlet (broad) |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. rsc.orgresearchgate.net For this compound, five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached functional groups. The carbons bearing the nitro groups (C-2 and C-6) and the hydroxyl group (C-3) will show characteristic downfield shifts. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to distinguish between CH and quaternary carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | DEPT Information |
| C-2 | 145 - 155 | Quaternary |
| C-3 | 150 - 160 | Quaternary |
| C-4 | 120 - 130 | CH |
| C-5 | 115 - 125 | CH |
| C-6 | 145 - 155 | Quaternary |
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule. libretexts.orgharvard.eduyoutube.com
COSY (Correlation Spectroscopy): A COSY experiment would show a correlation between the two adjacent protons on the pyridine ring (H-4 and H-5), confirming their direct coupling. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals for H-4 and H-5 to their corresponding carbon signals (C-4 and C-5). libretexts.org
Mass Spectrometry (MS and HRMS) for Molecular Fragmentation and Exact Mass Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. longdom.orgbioanalysis-zone.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula. longdom.orgnih.govresearchgate.net
For this compound (C₅H₃N₃O₅), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements. The fragmentation pattern observed in the mass spectrum would provide further structural information, with characteristic losses of nitro groups (NO₂) and other fragments.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [M+H]⁺ | 186.0100 | (To be determined experimentally) |
| [M-H]⁻ | 184.0000 | (To be determined experimentally) |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Electronic absorption spectroscopy, or UV-Vis, is a technique used to study the electronic transitions within a molecule. dtic.mil When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. dtic.mil For a compound like this compound, the UV-Vis spectrum would be expected to display characteristic absorption bands corresponding to specific electronic transitions.
The pyridine ring, the nitro groups (-NO₂), and the hydroxyl group (-OH) all act as chromophores—parts of a molecule that absorb light. The presence of the strongly electron-withdrawing nitro groups in conjugation with the pyridine ring and the electron-donating hydroxyl group would likely result in complex electronic transitions. Typically, one would expect to observe:
π → π* transitions: These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are usually high-intensity absorptions and are characteristic of aromatic and conjugated systems. bath.ac.uk
n → π* transitions: These involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. These transitions are typically of lower intensity than π → π* transitions.
The exact wavelengths (λmax) of these absorptions are influenced by the solvent polarity. researchgate.net A detailed study would involve recording spectra in various solvents to observe any solvatochromic shifts, which can provide further insight into the nature of the electronic transitions. Without experimental data, a specific table of absorption maxima and their corresponding molar extinction coefficients (ε) for this compound cannot be compiled.
Single Crystal X-ray Diffraction Analysis of this compound and Analogues
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.orgrsc.orgreading.ac.uk This analysis provides the exact molecular structure and insights into how molecules pack together in the solid state. Although no crystal structure for this compound is available, studies on related compounds like 2,6-diamino-3,5-dinitropyridine-1-oxide and complexes of 2-amino-5-nitropyridine (B18323) demonstrate the power of this technique. rsc.orgdtic.mil
Determination of Molecular Geometry and Bond Parameters
A crystal structure determination would yield a complete set of atomic coordinates. From these coordinates, precise bond lengths, bond angles, and torsion angles within the this compound molecule could be calculated.
Key parameters of interest would include:
The C-N and N-O bond lengths of the nitro groups.
The C-O bond length of the hydroxyl group.
The bond lengths and angles within the pyridine ring, which would indicate any distortion from a regular hexagonal geometry due to the substituents.
The torsion angles describing the orientation of the nitro and hydroxyl groups relative to the pyridine ring. For instance, intramolecular hydrogen bonding could lead to a high degree of planarity. dtic.mil
A representative data table for these parameters would be structured as follows, but remains unpopulated due to the absence of experimental data.
Interactive Data Table: Hypothetical Bond Parameters for this compound
| Bond/Angle | Expected Value (Å or °) | Notes |
| C(2)-N(1) | Data unavailable | Bond between pyridine ring and a nitro group. |
| N(1)-O(1) | Data unavailable | Nitro group N-O bond. |
| C(3)-O(3) | Data unavailable | Bond between pyridine ring and hydroxyl group. |
| C(2)-C(3)-C(4) | Data unavailable | Angle within the pyridine ring. |
| C(2)-N(1)-O(1) | Data unavailable | Angle within the nitro group. |
| O(3)-C(3)-C(4)-C(5) | Data unavailable | Torsion angle indicating the planarity of the hydroxyl group with the ring. |
Analysis of Crystal Packing and Lattice Dynamics
This subsection would describe how individual molecules of this compound arrange themselves to form a stable crystal lattice. The analysis would detail the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group, which describes the symmetry of the crystal. Studies on related energetic materials, such as derivatives of 3,5-dinitro-2,4,6-triaminopyridine, often reveal layered or sheet-like structures stabilized by extensive intermolecular interactions. dtic.mil
Lattice dynamics involves the study of the collective vibrations of atoms in a crystal. This is often investigated using techniques like Raman spectroscopy in conjunction with theoretical calculations. The analysis would identify the vibrational modes (phonons) of the crystal, providing information on the rigidity of the lattice and the strength of the intermolecular forces.
Supramolecular Interactions and Architectures in Solid State
Supramolecular chemistry focuses on the non-covalent interactions that dictate how molecules assemble. mdpi.comnih.gov For this compound, the combination of hydrogen bond donors (-OH) and acceptors (nitro groups, pyridine nitrogen) suggests that these interactions would be the dominant forces in its crystal packing. wikipedia.org
Elucidation of Intra- and Intermolecular Hydrogen Bonding Networks
A crystal structure would reveal the precise network of hydrogen bonds. dtic.mildtic.mil
Intramolecular Hydrogen Bonding: A hydrogen bond might form between the hydroxyl group's hydrogen atom at position 3 and an oxygen atom of the adjacent nitro group at position 2. This would create a six-membered ring, enhancing the molecule's planarity and stability.
Intermolecular Hydrogen Bonding: Hydrogen bonds would likely form between the hydroxyl group of one molecule and the nitro groups or the pyridine nitrogen of neighboring molecules. These interactions would link the molecules together, forming chains, sheets, or a three-dimensional network.
A detailed analysis would tabulate the donor-acceptor distances and angles for each hydrogen bond, which are critical indicators of their strength.
Interactive Data Table: Hypothetical Hydrogen Bonding Parameters for this compound
| Donor (D)-H···Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation for A |
| O(3)-H(3)···O(1) (Intra) | Data unavailable | Data unavailable | Data unavailable | Data unavailable | - |
| O(3)-H(3)···N(Py) (Inter) | Data unavailable | Data unavailable | Data unavailable | Data unavailable | Data unavailable |
Influence of Supramolecular Assembly on Bulk Properties
The arrangement of molecules in the solid state, known as supramolecular assembly, is dictated by a variety of non-covalent interactions. fiveable.meprimescholars.com These interactions, while weaker than covalent bonds, collectively exert a profound influence on the macroscopic and bulk properties of a material, including its density, thermal stability, and solubility. primescholars.comnih.gov For this compound, the specific nature and arrangement of its functional groups—a hydroxyl group and two nitro groups on a pyridine ring—create a framework for a complex network of intermolecular forces that define its solid-state characteristics.
The primary non-covalent interactions anticipated to govern the crystal packing of this compound are hydrogen bonding and π-π stacking. The hydroxyl (-OH) group serves as a strong hydrogen bond donor, while the oxygen atoms of the two nitro (-NO₂) groups and the nitrogen atom of the pyridine ring act as potential hydrogen bond acceptors. fiveable.medoi.org This configuration allows for the formation of robust intermolecular hydrogen bonds, which can organize the molecules into well-defined one-, two-, or three-dimensional networks.
The impact of these supramolecular interactions on the bulk properties of nitroaromatic compounds is well-documented. In analogous compounds such as 2,6-diamino-3,5-dinitropyridine-1-oxide, extensive intramolecular and intermolecular hydrogen bonding leads to a highly efficient molecular packing in the crystal lattice. dtic.mil This efficient packing results in a crystal density that is significantly higher than what would be predicted by simple additivity models. dtic.mildtic.mil It is therefore anticipated that the supramolecular assembly of this compound will lead to a dense crystalline solid.
Table 1: Potential Hydrogen Bonding Sites in this compound
| Functional Group | Role in Hydrogen Bonding |
| Hydroxyl (-OH) | Donor |
| Nitro (-NO₂) Oxygen | Acceptor |
| Pyridine Ring Nitrogen | Acceptor |
| This table is generated based on the molecular structure of this compound. |
Table 2: Influence of Intermolecular Interactions on Bulk Properties of Related Nitro-Substituted Heterocyclic Compounds
| Compound | Key Functional Groups | Predominant Intermolecular Interactions | Effect on Bulk Properties |
| 3,5-Dinitro-2,4,6-triaminopyridine-1-oxide | -NH₂, -NO₂, N-oxide | Intramolecular and Intermolecular Hydrogen Bonding | High density, high thermal stability, and insensitivity to impact. dtic.mil |
| 2,6-Diamino-3,5-dinitropyridine-1-oxide | -NH₂, -NO₂, N-oxide | Extensive Intramolecular and Intermolecular Hydrogen Bonding | High crystal density (1.88 g/cm³), significant thermal and chemical stability. dtic.mil |
| 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | -NH₂, -NO₂ | Planar sheets with strong intermolecular hydrogen bonding | Exceptional thermal stability and insensitivity. dtic.mil |
| This table presents data from analogous compounds to infer the properties of this compound. |
Theoretical and Computational Chemistry Investigations of 2,6 Dinitropyridin 3 Ol
Prediction and Analysis of Thermochemical Properties
Heats of Sublimation Estimation
The heat of sublimation (ΔH_sub) is a critical thermodynamic parameter for energetic materials, influencing their stability and energy content in the solid state. For nitroaromatic compounds like 2,6-Dinitropyridin-3-ol, ΔH_sub is often estimated using computational methods due to experimental challenges.
One widely used method is the Politzer approach, which relates the heat of sublimation to the molecular surface properties. researchgate.net This method analyzes the electrostatic potential on the molecular surface to quantify intermolecular interactions. Theoretical studies on similar energetic compounds, such as 2,4,6-trinitropyridine (B14450465) N-oxide (TNPyO) and its derivatives, have successfully employed this framework to predict condensed-phase heats of formation and sublimation. researchgate.net The estimation typically involves calculating gas-phase heats of formation via isodesmic reactions and then applying empirical correlations based on molecular surface area and electrostatic potential variance. at.ua For a broad range of energetic compounds, including polynitro arenes and heteroarenes, specific empirical equations have been developed to provide reliable estimates of ΔH_sub. at.ua
Table 1: Common Computational Methods for Heat of Sublimation (ΔH_sub) Estimation
| Method | Description | Relevant Compounds Studied |
|---|---|---|
| Politzer Approach | Relates ΔH_sub to molecular surface electrostatic potential and area. | TNPyO derivatives, various energetic compounds. researchgate.net |
| Isodesmic Reactions | Calculates gas-phase heats of formation, a precursor to estimating condensed-phase properties. | TNPyO derivatives. researchgate.net |
| Empirical Equations | Utilizes correlations for specific functional groups (e.g., nitro, amino) to predict ΔH_sub. | Polynitro arenes, nitramines, nitrate (B79036) esters. at.ua |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful tool for understanding the behavior of molecules at an atomistic level over time, offering insights into both condensed-phase behavior and decomposition mechanisms. odu.eduunimi.it
Investigation of Molecular Behavior in Condensed Phases
MD simulations are crucial for exploring the structure and dynamics of this compound in its solid or liquid state. nih.gov These simulations model a system of many molecules, allowing for the analysis of intermolecular interactions that govern the material's properties. unimi.it
Simulation of Thermal Decomposition Processes
Reactive molecular dynamics (RMD) simulations are employed to model the chemical reactions that occur during thermal decomposition. govinfo.gov This method uses reactive force fields (like ReaxFF) that allow for the dynamic formation and breaking of chemical bonds, providing a detailed picture of decomposition pathways and product formation. osti.gov
Simulations of similar energetic materials, such as 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) and 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole (DNBT), offer a template for understanding the potential decomposition of this compound. rsc.orgnih.gov These studies show that decomposition is a complex process involving multiple steps. Key events typically include the initial cleavage of nitro (NO₂) groups from the aromatic ring, followed by further reactions of the molecular fragments. rsc.orgnih.gov For LLM-105, simulations revealed a two-step decomposition process where the cleavage of NO₂ and amino groups occurs first, followed by the release of gaseous products like NO. rsc.org RMD simulations of DNBT at various high temperatures showed that N₂ and NO₂ are dominant initial gaseous products. nih.gov It is expected that simulating the decomposition of this compound would likewise show the C-NO₂ bond as a primary site of initial bond scission.
Computational Analysis of Stability and Reactivity Descriptors
Bond Dissociation Energies (BDEs) and Trigger Bond Identification
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. In energetic materials, the weakest bond is often referred to as the "trigger bond," as its cleavage initiates the decomposition cascade. odu.edu Density Functional Theory (DFT) is a common computational method for calculating BDEs. researchgate.net
For this compound, potential trigger bonds include the C-NO₂ bonds and the O-H bond.
C-NO₂ Bonds: The C-NO₂ bond is a well-known explosophore, and its BDE is a key indicator of thermal stability. odu.edu Computational studies characterize these bonds by their length and their Wiberg bond index (WBI), a measure of electron density; a weaker bond is typically longer and has a lower WBI. odu.edu
O-H Bond: The strength of the O-H bond is significantly influenced by substituents on the aromatic ring. mdpi.com Electron-withdrawing groups, like the two nitro groups on the pyridine (B92270) ring, are known to increase the BDE of a phenolic O-H bond by stabilizing the parent molecule. mdpi.com Conversely, these groups also stabilize the phenoxide radical, which can complicate the analysis. DFT calculations on substituted phenols have shown that a para-NO₂ group increases the O-H BDE by approximately 4.2 kcal/mol. mdpi.com
A comparative BDE analysis is essential to definitively identify the trigger bond.
Table 2: Representative Bond Dissociation Energies (BDEs) for Related Bonds (298 K)
| Bond Type | Example Molecule | BDE (kJ/mol) | BDE (kcal/mol) |
|---|---|---|---|
| C-NO₂ | Nitromethane (H₃C-NO₂) | 257 | 61.4 |
| O-H | Phenol (C₆H₅O-H) | 369 | 88.1 |
| C-H (aromatic) | Benzene (C₆H₅-H) | 473 | 113.0 |
Note: Values are general and can vary significantly based on the specific molecular structure. BDEs for this compound require specific calculation.
Influence of Steric and Electronic Effects on Reactivity
The reactivity of this compound is governed by a combination of steric and electronic effects arising from its substituents. dalalinstitute.com
Steric Effects: Steric hindrance arises from the physical bulk of the nitro groups positioned adjacent to the nitrogen atom in the pyridine ring and the hydroxyl group. This crowding can impede the approach of reactants, potentially slowing down reactions at nearby sites. dalalinstitute.comresearchgate.net For instance, in related dinitrophenyl ethers, steric hindrance has been shown to significantly affect the rates of nucleophilic substitution reactions. researchgate.net Computational studies can model these interactions to predict how steric and electronic factors combine to favor certain reaction pathways over others. mdpi.com
Computational Exploration of Supramolecular Assemblies and Crystal Structure Prediction
The arrangement of molecules in a crystalline solid, known as the crystal structure, is fundamental to its physical and chemical properties. Predicting this structure from first principles is a significant challenge in computational chemistry. For this compound, computational methods are employed to explore its potential supramolecular assemblies and to predict its most likely crystal structures. This exploration is crucial for understanding its stability, solubility, and potential applications.
The process of crystal structure prediction generally involves three main steps: generating a multitude of possible crystal packing arrangements, calculating the lattice energy for each of these arrangements, and then ranking them to identify the most stable, and therefore most likely, structures. uu.nl
Research Findings:
Theoretical studies, often employing Density Functional Theory (DFT) at levels such as B3LYP/6-31G*, are utilized to investigate the properties of related nitro-substituted pyridine derivatives. researchgate.net These methods allow for the calculation of heats of formation, densities, and detonation properties, which are important for energetic materials. researchgate.net For instance, in studies of similar compounds like 2,4,6-trinitropyridine N-oxide (TNPyO) and its derivatives, computational models have been used to predict crystal densities and heats of formation. researchgate.net
The formation of supramolecular assemblies is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.comresearchgate.net In the case of this compound, the hydroxyl group and the nitro groups are expected to be key players in directing these interactions. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro groups can act as hydrogen bond acceptors. The electron-withdrawing nature of the nitro groups also influences the electron distribution of the pyridine ring, affecting its ability to participate in π-stacking interactions.
Molecular dynamics simulations can be used to study the influence of solvents on crystal morphology. nih.gov For example, in a study on 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), a related compound, attachment energy calculations and molecular dynamics simulations were used to predict the crystal habit in both a vacuum and in the presence of a solvent. nih.gov These simulations revealed the dominant crystal faces and how solvent interactions can alter the crystal shape. nih.gov
The prediction of crystal structures is a complex field, and blind tests, where researchers predict the crystal structure of a compound before it is determined experimentally, are a way to benchmark the success of different computational methods. uu.nl These tests have shown that while significant progress has been made, reliably predicting the correct polymorph of a flexible molecule remains a considerable challenge. rsc.org
Data Tables:
The following table summarizes the types of computational methods used in the study of related pyridine derivatives and their applications in understanding supramolecular assemblies and predicting crystal structures.
| Computational Method | Application | Key Findings for Related Compounds |
| Density Functional Theory (DFT) | Calculation of molecular properties, heats of formation, and reaction energetics. | Predicts electron distribution, acidity, and reactivity. Used to estimate heats of formation and densities of energetic materials. researchgate.net |
| Molecular Dynamics (MD) | Simulation of crystal growth and solvent effects on morphology. | Shows how solvent molecules interact with crystal faces and influence the final crystal shape. nih.gov |
| Attachment Energy (AE) Calculations | Prediction of crystal morphology. | Identifies the dominant faces in the crystal's growth morphology. nih.gov |
| Crystal Structure Prediction (CSP) Algorithms | Generation and ranking of possible crystal structures. | Aims to identify the most stable polymorphs based on lattice energy calculations. uu.nlarxiv.org |
Table 1: Computational Methods and Their Applications
The following table lists the key intermolecular interactions that are computationally explored to understand the supramolecular assemblies of pyridin-3-ol derivatives.
| Interaction Type | Description | Role in Supramolecular Assembly |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Directs the formation of specific, ordered structures. The hydroxyl and nitro groups of this compound are key participants. mdpi.com |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stabilization of the crystal lattice by stacking of the pyridine rings. mdpi.com |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Provide overall cohesion to the crystal structure. nih.gov |
Table 2: Key Intermolecular Interactions in Supramolecular Assemblies
Reaction Mechanisms and Chemical Transformations Involving 2,6 Dinitropyridin 3 Ol
Mechanistic Studies of Nitration and Denitration Processes on Pyridine (B92270) Rings
The nitration of pyridine rings to yield compounds like 2,6-dinitropyridin-3-ol is a significant area of study. The widely used method for the synthesis of this compound involves the sequential nitration of 3-hydroxypyridine. This reaction is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures, generally between 0–5°C. The underlying mechanism is electrophilic aromatic substitution, where the hydroxyl group at the 3-position directs the incoming nitro groups to the 2- and 6-positions.
A common protocol for this synthesis is detailed in the table below:
| Parameter | Value |
| HNO₃ concentration | 68–70% |
| H₂SO₄:HNO₃ ratio | 3:1 (v/v) |
| Purity (pre-recrystallization) | 78–82% |
| Recrystallization solvent | Ethanol/water mixtures |
| Final Purity | >95% |
| Data from a typical protocol for the synthesis of this compound. |
Alternative nitration methods have also been explored. One such method involves the use of dinitrogen pentoxide (N₂O₅). psu.eduntnu.noscispace.com The reaction of pyridine with N₂O₅ in an organic solvent or liquid sulfur dioxide produces an N-nitropyridinium nitrate (B79036) intermediate. psu.eduresearchgate.net Subsequent reaction of this intermediate with aqueous solutions of sulfur dioxide or sodium bisulfite leads to the formation of 3-nitropyridine. psu.eduresearchgate.net The proposed mechanism for this transformation involves the migration of the nitro group from the nitrogen atom to the 3-position of the pyridine ring. psu.eduresearchgate.net Two potential mechanisms for this migration have been considered: a nitronium ion migration within a solvent cage or a sigmatropic shift. psu.edu Evidence from the nitration of dimethylpyridines lends support to the sigmatropic shift mechanism. psu.edu
Denitration processes have also been investigated. For instance, the reaction of trinitromethyl-substituted pyridines with hydrazine (B178648) can lead to denitration, resulting in the formation of dinitromethyl hydrazinium (B103819) salts. mdpi.com
Nucleophilic Aromatic Substitution Reactions on this compound
The presence of two strongly electron-withdrawing nitro groups makes the pyridine ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comyoutube.com These reactions are a cornerstone of pyridine chemistry, allowing for the introduction of various functional groups. researchgate.net
In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.comyoutube.com The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The rate of these reactions is significantly enhanced by the presence of electron-withdrawing groups, such as the nitro groups in this compound, which stabilize this negatively charged intermediate. masterorganicchemistry.com
The hydroxyl group at the 3-position can also participate in substitution reactions, leading to the formation of ethers or esters. Kinetic studies of the reaction of 2-chloro-3,5-dinitropyridine (B146277) with various anilines have provided insights into the substituent effects on the reaction rates. researchgate.net The reactivity order for leaving groups in SNAr reactions of activated aryl halides is often F > Cl ≈ Br > I, which is considered evidence for a rate-controlling nucleophilic addition step. nih.gov
Reductive Transformations of Nitro Groups to Amine Functions
The reduction of the nitro groups in this compound to form amino derivatives is a crucial transformation, as it converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com This opens up avenues for further functionalization of the pyridine ring. nih.gov
Several methods are available for the reduction of nitroarenes to amines. masterorganicchemistry.com These include:
Catalytic Hydrogenation: Using catalysts such as palladium, platinum, or nickel with hydrogen gas is an effective method. masterorganicchemistry.com This approach is often conducted under neutral pH, which is advantageous for substrates with acid-sensitive functional groups. masterorganicchemistry.com
Metal/Acid Reduction: The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a common and effective method for converting nitro groups to amines. masterorganicchemistry.com
The choice of reducing agent can be critical for chemoselectivity. For example, in the synthesis of certain bioactive molecules, the nitro group of 2,6-dichloro-3-nitropyridine (B41883) was reduced to an amine after successive substitutions of the chlorine atoms. nih.gov Similarly, the reduction of the nitro group in 2-chloro-5-nitropyridine (B43025) with subsequent reactions led to the synthesis of antimicrobial compounds. nih.gov Recent advances have also explored metal-free reduction methods using reagents like tetrahydroxydiboron. organic-chemistry.org
The table below summarizes some common reducing agents and their applications in the reduction of nitroaromatics:
| Reducing System | Substrate Example | Product | Key Features |
| Fe, Sn, or Zn with HCl | General Nitroarenes | Primary Amines | Widely applicable and effective. masterorganicchemistry.com |
| H₂ over Pd, Pt, or Ni | General Nitroarenes | Primary Amines | Can be performed at neutral pH. masterorganicchemistry.com |
| NaBH₄ / Ni(PPh₃)₄ | Nitroaromatic Compounds | Corresponding Amines | Novel system for efficient reduction. jsynthchem.com |
| HSiCl₃ and a tertiary amine | Aromatic and Aliphatic Nitro Compounds | Amines | Metal-free and tolerates many functional groups. organic-chemistry.org |
| Tetrahydroxydiboron | Aromatic Nitro Compounds | Aromatic Amines | Metal-free, mild conditions, in water. organic-chemistry.org |
Oxidative Reactions and Formation of Pyridine N-Oxide Derivatives
The nitrogen atom in the pyridine ring of this compound can be oxidized to form the corresponding pyridine N-oxide. This transformation significantly alters the electronic properties and reactivity of the pyridine ring. researchgate.net Pyridine N-oxides are more nucleophilic and more electrophilic than their parent pyridines and have a higher dipole moment. scripps.edu
Common oxidizing agents used for this purpose include hydrogen peroxide and peracids. The oxidation of pyridines can be chemoselective. scripps.edu For instance, the oxidation of 2,6-dichloropyridine (B45657) gives the corresponding N-oxide, which can then be nitrated and reduced to synthesize other derivatives. dntb.gov.ua
The formation of the N-oxide activates the pyridine ring towards both nucleophilic and electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net After the desired functionalization, the N-oxide can be deoxygenated to yield the substituted pyridine derivative. researchgate.net This strategy is particularly useful because the pyridine ring itself has low reactivity towards many reagents. researchgate.net
The Polonovski rearrangement is a notable reaction of pyridine N-oxides, where reaction with acetic anhydride (B1165640) or trifluoroacetic anhydride can lead to the introduction of a hydroxyl or acetate (B1210297) group at the 2-position. bme.hu
Rearrangement Reactions and Isomerization Pathways
Rearrangement reactions represent a broad class of organic transformations involving a change in the connectivity of a molecule, often through the intramolecular migration of a substituent. wikipedia.org While specific rearrangement reactions directly involving this compound are not extensively detailed in the provided search results, the principles of rearrangement reactions in related systems offer valuable insights.
One relevant example is the nitration of pyridine using dinitrogen pentoxide, which proceeds through an N-nitropyridinium intermediate. The subsequent migration of the nitro group to the 3-position is proposed to occur via a nih.gov sigmatropic shift, a type of pericyclic rearrangement. researchgate.net
Other well-known rearrangement reactions in organic chemistry include the psu.edunih.gov-Wittig rearrangement, which involves the transformation of deprotonated allyl ethers into homoallylic alcohols through a five-membered cyclic transition state. organic-chemistry.org This reaction is a psu.edunih.gov-sigmatropic rearrangement and is known for its regioselectivity and ability to transfer chirality. organic-chemistry.org
In the context of cytochrome P450-catalyzed reactions, oxidative isomerization of flavanones to isoflavones is a 1,2-rearrangement of an aryl group, believed to proceed through a radical rearrangement mechanism. nih.gov Such radical and pericyclic rearrangements highlight the potential, yet to be fully explored, isomerization pathways for substituted pyridinols like this compound under specific reaction conditions.
Thermal Decomposition Mechanisms and Kinetics of Nitropyridinols
The thermal decomposition of energetic materials like nitropyridinols is a critical area of research for understanding their stability and safety. The kinetics of thermal decomposition can be studied using techniques such as thermogravimetry (TG) and differential scanning calorimetry (DSC). researchgate.net These methods allow for the determination of kinetic parameters like activation energy and pre-exponential factors. scispace.com
For many nitroaromatic compounds, the initial step in thermal decomposition is the hemolytic cleavage of the C-NO₂ bond. scispace.com Computational modeling, including density functional theory (DFT), can be used to investigate the bond dissociation energies and identify the "trigger bonds" that initiate decomposition. odu.edu
Studies on the thermal decomposition of related energetic compounds, such as trinitropyrazoles, have utilized computational simulations to model the complex reaction pathways and identify preferred decomposition routes based on activation energy calculations. researchgate.net
The identification of decomposition products is crucial for elucidating the thermal decomposition mechanism. While specific data on the decomposition products of this compound is not available in the provided search results, general principles from related compounds can be inferred. The detonation products of high-energy density materials are often predicted based on their elemental composition and oxygen balance. odu.edu For oxygen-deficient compounds, the products typically include carbon monoxide, water, and nitrogen gas. odu.edu
Experimental techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are instrumental in identifying the volatile and semi-volatile products formed during thermal decomposition. researchgate.net
Pathways of Energy Release and Energetic Properties Prediction
The energetic nature of this compound is fundamentally linked to the rapid release of chemical energy stored within its molecular structure. This process is primarily initiated through thermal decomposition, a complex sequence of chemical reactions that breaks down the molecule into simpler, more stable gaseous products. The prediction of these energetic properties and the elucidation of energy release pathways are critical for understanding its potential applications and are increasingly guided by sophisticated computational modeling.
Detailed Research Findings
Research into energetic materials indicates that the decomposition of nitroaromatic compounds is a highly exothermic process. For this compound, the energy release is driven by the breakdown of the pyridine ring and the reduction of the two nitro (-NO₂) groups. The initial step in the decomposition cascade is typically the scission of the weakest chemical bond in the molecule, often referred to as the "trigger bond." odu.edu
The prediction of energetic properties relies heavily on computational chemistry, particularly methods like Density Functional Theory (DFT). odu.edu These theoretical models are used to calculate key parameters that correlate with a material's energetic performance and sensitivity.
Key Predictive Metrics:
Bond Dissociation Energy (BDE): The BDE for the C-NO₂ bond is a primary indicator of thermal stability. A lower BDE suggests that the bond is weaker and more likely to be the trigger bond for initiating decomposition. researchgate.net
Wiberg Bond Index (WBI): The WBI is a measure of the electron density between atoms and is used to quantify bond strength. A lower WBI for a potential trigger bond compared to a reference molecule indicates that the bond is "activated" or weakened. odu.edu
Heat of Formation (HOF): A high positive HOF is a hallmark of an energetic material, indicating that a large amount of energy is stored within the molecule and will be released upon decomposition.
Detonation Properties: Computational codes are used to predict performance parameters such as detonation velocity (VofD) and detonation pressure (Pcj), which are crucial for assessing the explosive power of the material. dtic.mildtic.mil
The presence of the hydroxyl (-OH) group at the 3-position and the specific arrangement of the nitro groups on the pyridine ring can influence the decomposition pathway through intramolecular interactions, such as hydrogen bonding, which can affect the stability and sensitivity of the compound.
Below are interactive tables summarizing the key metrics used in predicting energetic properties and the predicted properties of related polynitropyridine compounds, which serve as a reference for contextualizing the performance of materials like this compound.
Table 1: Key Metrics for Predicting Energetic Properties
| Metric | Description | Significance in Prediction |
|---|---|---|
| Heat of Formation (HOF) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | A higher positive value generally indicates greater energy release upon decomposition. |
| Density (ρ) | The mass of the substance per unit volume. | Higher density often correlates with higher detonation velocity and pressure, indicating greater explosive power. dtic.mil |
| Detonation Velocity (VofD) | The speed at which the detonation wave travels through the explosive material. | A primary measure of an explosive's performance and brisance (shattering effect). dtic.mil |
| Detonation Pressure (Pcj) | The pressure at the detonation front. | Another key indicator of explosive power and the ability to do work. dtic.mil |
| Bond Dissociation Energy (BDE) | The energy required to break a specific chemical bond homolytically. | Identifies the weakest bond (trigger linkage), which is the likely initiation site for decomposition. researchgate.net |
| Wiberg Bond Index (WBI) | A calculated measure of the electron density and strength of a chemical bond. | Used to identify activated or weakened bonds that can act as triggers for decomposition. odu.edu |
Table 2: Predicted Energetic Properties of Related Polynitropyridine Compounds
| Compound | Predicted Density (g/cm³) | Predicted Detonation Velocity (VofD) (m/s) | Predicted Detonation Pressure (Pcj) (kbar) |
|---|---|---|---|
| 2,6-diamino-3,5-dinitropyridine | 1.81 | 8010 | 291 |
| Pentanitropyridine | 1.95 | 9290 | 411 |
| 2,4,6-trinitropyridine-1-oxide | N/A | N/A | N/A |
Note: Data for related compounds is provided for context and is derived from computational predictions. dtic.mildtic.mil
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) |
| Nitrogen dioxide (NO₂) |
| Nitrogen (N₂) |
| Carbon monoxide (CO) |
| Carbon dioxide (CO₂) |
| Water (H₂O) |
| 2,6-diamino-3,5-dinitropyridine |
| Pentanitropyridine |
| 2,4,6-trinitropyridine-1-oxide |
Exploratory Biological Interaction Studies of 2,6 Dinitropyridin 3 Ol Analogues
In Vitro Investigations of Molecular Biological Interactions (excluding human trials)
Analogues of 2,6-Dinitropyridin-3-ol have been identified as inhibitors of specific enzymes involved in metabolic pathways. Research indicates that these compounds can act as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The mechanism of action is believed to be linked to the compound's distinct chemical structure, where the two nitro groups on the pyridine (B92270) ring play a crucial role. These electron-withdrawing groups can engage in redox reactions, leading to the formation of reactive intermediates that interact with cellular components and modulate enzyme activity.
The inhibition of enzymes like COX suggests potential anti-inflammatory applications for this class of compounds. The core structure allows for interaction with various biological targets, making it a subject of significant interest in pharmacological research. Further studies focus on elucidating the precise molecular pathways and the nature of the interaction between the compound and the enzyme's active site.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). These simulations provide valuable insights into the binding affinity, mode, and energy, which are critical for understanding structure-activity relationships and for rational drug design.
While specific docking studies for this compound were not detailed in the available research, the methodology is widely applied to similar heterocyclic scaffolds to explore their interactions with biological targets. For instance, docking studies on other nitrogen-containing heterocyclic compounds have been used to predict their binding affinity with targets such as bacterial enzymes or receptors involved in cancer. In such studies, the binding energy (often expressed in kcal/mol) and the specific amino acid residues involved in the interaction are determined. A lower binding energy typically indicates a more stable and potent ligand-target complex.
Below is an illustrative table showing the type of data generated from a typical molecular docking study.
| Target Protein | Ligand Analogue | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Analogue A | -8.5 | ARG-120, TYR-355, SER-530 |
| S. aureus FtsZ | Analogue B | -7.9 | GLY-196, ALA-275, VAL-307 |
| EGFR Tyrosine Kinase | Analogue C | -9.1 | LEU-718, LYS-745, THR-790 |
Receptor binding assays are essential in vitro tools used to measure the affinity of a ligand for a specific receptor. These assays typically use a radiolabeled or fluorescently tagged ligand to quantify the binding to receptors present in tissue homogenates or on intact cells. The data from these studies, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are fundamental for characterizing the potency and selectivity of a compound.
No specific receptor binding data for this compound analogues are available in the provided search results. However, the general methodology is crucial for drug discovery. For example, studies on various heterocyclic compounds utilize these assays to determine their affinity for targets like dopamine (B1211576) receptors or angiotensin receptors. The results help to build a pharmacological profile of the compound and guide further structural modifications to improve binding characteristics.
The following table illustrates the typical data derived from receptor binding assays.
| Receptor Target | Ligand Analogue | Binding Affinity (Ki, nM) | Assay Type |
|---|---|---|---|
| Angiotensin II (AT1 Subtype) | Analogue X | 24 | Radioligand Competition Assay |
| Dopamine D3 Receptor | Analogue Y | 15 | Radioligand Competition Assay |
| Adenosine A2A Receptor | Analogue Z | 50 | Radioligand Competition Assay |
The antioxidant potential of chemical compounds is frequently evaluated using radical scavenging assays. Two of the most common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. In the DPPH assay, an antioxidant compound reduces the stable purple DPPH radical to a yellow non-radical form, with the change in color measured spectrophotometrically. The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then scavenged by the antioxidant, leading to a loss of color. The activity is often reported as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals.
While specific IC50 values for this compound are not detailed, related heterocyclic structures like azabenzotriazoles are noted for their radical scavenging capabilities. The antioxidant mechanism of such compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of hydroxyl (-OH) groups on the aromatic ring, as in this compound, typically enhances antioxidant activity.
An illustrative data table for antioxidant activity is presented below.
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
|---|---|---|
| This compound Analogue | Data Not Available | Data Not Available |
| Quercetin (Standard) | 8.5 | 5.2 |
| Ascorbic Acid (Standard) | 25.1 | 15.8 |
Research has demonstrated that this compound possesses significant antimicrobial properties. In vitro studies have quantified its activity against both Gram-positive and Gram-negative bacteria. The potency of its antibacterial action is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
The mechanism of antimicrobial action is attributed to its chemical structure, particularly the two nitro groups. These groups are believed to undergo redox reactions within the bacterial cell, generating reactive intermediates that can disrupt cellular processes and compromise cell integrity, ultimately leading to bacterial death.
The table below summarizes the reported MIC values for this compound against common bacterial strains.
| Bacterial Strain | Gram Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 32 |
| Escherichia coli | Gram-negative | 64 |
| Pseudomonas aeruginosa | Gram-negative | 128 |
Structure-Activity Relationship (SAR) Studies for Nitropyridinol Scaffold
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying a core chemical structure, or scaffold, researchers can identify key functional groups and structural features responsible for the desired pharmacological effect. nih.govrsc.org
For the nitropyridinol scaffold, SAR studies would explore how variations in the number and position of nitro groups, the nature of substituents on the pyridine ring, and modifications to the hydroxyl group affect biological activities like enzyme inhibition or antimicrobial potency. For example, in related heterocyclic scaffolds, it has been shown that small changes can lead to significant differences in activity. The introduction of a methyl group or a halogen atom at a specific position can dramatically increase or decrease potency by altering the compound's size, shape, lipophilicity, and electronic properties. nih.govnih.govmdpi.com
While a comprehensive SAR study specifically for the this compound scaffold is not available in the reviewed literature, principles from other scaffolds can be informative. For instance, in one series of inhibitors, replacing a chloro substituent with a trifluoromethyl or methyl group resulted in a nearly 100-fold loss of potency, highlighting the sensitivity of the biological target to the substituent's electronic and steric properties. Similarly, the choice of linker and terminal groups in other molecular scaffolds has been shown to be critical for achieving high affinity and selectivity for a biological target. nih.gov These examples underscore the importance of systematic structural modification to optimize the therapeutic potential of a lead compound.
Advanced Applications and Future Research Directions for 2,6 Dinitropyridin 3 Ol
Development as Precursors for Complex Heterocyclic Systems
Nitropyridines, such as 2,6-dinitropyridin-3-ol, are valuable and readily available precursors for synthesizing a wide array of mono- and polynuclear heterocyclic systems. mdpi.com The presence of the nitro groups significantly influences the reactivity of the pyridine (B92270) ring, making it susceptible to various chemical transformations. For instance, the nitro groups can be reduced to form amino derivatives, which are key intermediates in the synthesis of more complex heterocyclic structures. Additionally, the hydroxyl group can undergo substitution reactions to introduce different functionalities, further expanding the synthetic possibilities.
The strategic placement of the nitro and hydroxyl groups on the pyridine ring allows for the construction of intricate molecular architectures. Research has demonstrated the use of similar dinitropyridine derivatives in the synthesis of tricyclic systems. acs.org These reactions often proceed through the formation of intermediate complexes, highlighting the role of the compound's electronic properties in directing the synthetic outcome. acs.org The versatility of this compound as a building block is a promising area for future research, with potential applications in medicinal chemistry and materials science. mdpi.com
Role in the Design of New Energetic Materials
The quest for new energetic materials that offer a superior balance of performance and safety is a continuous endeavor in materials science. dtic.mildtic.mil Energetic materials are metastable compounds or mixtures that can release stored chemical energy rapidly. uni-muenchen.de this compound and its derivatives are being investigated for their potential in this field due to their high nitrogen content and the energetic nature of the nitro groups. nih.govnih.gov
Insensitive Energetic Material Development
A critical goal in the development of energetic materials is to enhance their insensitivity to external stimuli such as impact, friction, and electrostatic discharge, thereby improving safety during handling and storage. dtic.mil The molecular structure of pyridine-based compounds can be tailored to achieve this. For instance, the introduction of amino groups and the formation of N-oxides in related dinitropyridine compounds have been shown to increase stability through extensive intra- and intermolecular hydrogen bonding. dtic.mildtic.mil This hydrogen bonding network leads to efficient molecular packing and higher crystal densities, which contribute to both thermal and chemical stability, as well as insensitivity to initiation. dtic.mil
The development of insensitive explosives often aims to match the insensitivity of benchmark materials like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) while achieving the performance of more sensitive explosives like cyclotrimethylenetrinitramine (RDX). dtic.mildtic.mil Research into compounds like 2,6-diamino-3,5-dinitropyridine-1-oxide has shown promise in this area, demonstrating high density, thermal stability, and insensitivity to impact. dtic.milsioc-journal.cn These findings suggest that derivatives of this compound could be engineered to create novel insensitive energetic materials.
Thermal Stability Enhancement Strategies
High thermal stability is a crucial property for energetic materials, especially for applications involving high temperatures. d-nb.info The thermal stability of energetic materials is influenced by their molecular and crystal structures. d-nb.info Strategies to enhance thermal stability often focus on creating rigid, conjugated molecular backbones and introducing functional groups that promote strong intermolecular interactions, such as hydrogen bonding. d-nb.info
For pyridine-based energetic materials, the introduction of amino groups and the formation of N-oxides are effective strategies for increasing thermal stability. dtic.milenergetic-materials.org.cn For example, 2,6-diamino-3,5-dinitropyridine-1-oxide exhibits a high decomposition temperature, melting above 340°C without significant prior decomposition. dtic.mil The trimerization of dinitropyrazole-based energetic materials has also been shown to significantly improve thermal stability. mdpi.com These approaches, which focus on strengthening the molecular and crystal structure, could be applied to derivatives of this compound to develop new, highly heat-resistant energetic materials.
Potential in Catalysis and Organocatalysis
While direct applications of this compound in catalysis are not extensively documented, its structural features suggest potential avenues for exploration. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. mdpi.com The pyridine moiety itself is a common structural motif in ligands for metal-catalyzed reactions. mdpi.com
The electron-withdrawing nature of the nitro groups in this compound could potentially modulate the catalytic activity of the pyridine nitrogen or the hydroxyl group. For instance, in hydrogen-bond catalysis, acidic molecules can act as organocatalysts. mdpi.com The acidity of the hydroxyl group in this compound, enhanced by the adjacent nitro groups, could be leveraged in such catalytic systems.
Furthermore, redox-active molecules can function as organocatalysts for selective oxidation reactions. beilstein-journals.org The nitro groups of this compound can undergo redox reactions, suggesting a potential, though currently unexplored, role as a redox catalyst or mediator in specific chemical transformations. Future research could investigate the catalytic potential of this compound and its derivatives in various organic reactions.
Applications as Organic Synthesis Reagents
The reactivity of this compound makes it a useful reagent in organic synthesis for introducing the dinitropyridinol moiety into other molecules or for serving as a precursor to other functionalized pyridines. organic-chemistry.org The nitro groups can be readily reduced to amino groups, providing a pathway to various aminopyridine derivatives. The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively.
The pyridine ring, activated by the nitro groups, is susceptible to nucleophilic aromatic substitution, allowing for the displacement of suitable leaving groups. This reactivity has been utilized in the synthesis of various heterocyclic compounds. For example, 2-chloro-3,5-dinitropyridine (B146277) has been used as a starting material for the synthesis of biologically active molecules. mdpi.comosti.gov Similarly, this compound could be employed in nucleophilic substitution reactions to construct more complex molecular architectures.
Design of Novel Chemical Probes for Biological Research
Chemical probes are small molecules designed to selectively interact with and modulate the function of specific biological targets, such as proteins. promega.com They are invaluable tools for understanding complex biological processes and for drug discovery. promega.comresearchgate.net The design of effective chemical probes requires a balance of properties, including high affinity and selectivity for the target, as well as cellular potency. promega.com
While there is no specific mention of this compound as a chemical probe in the searched literature, its structural features offer a starting point for the design of such molecules. The pyridine scaffold is a "privileged structure" in drug design, appearing in a significant percentage of FDA-approved drugs. mdpi.com The functional groups on this compound—the nitro groups and the hydroxyl group—provide handles for chemical modification to optimize binding to a biological target.
The development of fluorescent probes is a key area of chemical biology, enabling the visualization of biological processes in living cells. rsc.orgepfl.ch The core structure of this compound could potentially be incorporated into a larger molecular framework to create a fluorescent probe, where interactions with a target molecule could modulate its fluorescent properties. Future research could focus on synthesizing derivatives of this compound and screening them for activity against various biological targets to identify promising candidates for development as chemical probes.
Sustainable Synthetic Routes for Nitropyridinol Production
The traditional synthesis of nitropyridinols, including this compound, often involves nitration reactions that utilize harsh reagents and generate significant chemical waste. The drive towards green chemistry necessitates the development of more sustainable synthetic pathways that minimize environmental impact while maintaining or improving efficiency. chemistryjournals.netnih.gov Key strategies in this endeavor include the adoption of alternative solvents, innovative catalytic systems, and energy-efficient reaction conditions. chemistryjournals.netnih.gov
Research into greener synthetic routes focuses on several core principles of green chemistry: waste prevention, atom economy, and the use of safer chemicals and solvents. nih.govnih.gov For nitropyridinol production, this translates into exploring methods that move away from traditional volatile organic solvents, which are often toxic and non-renewable. chemistryjournals.net Water, ionic liquids, and supercritical fluids are being investigated as viable alternatives that can reduce the environmental footprint of the synthesis process. chemistryjournals.net
Biocatalysis, which employs enzymes to carry out chemical transformations, offers a highly specific and efficient alternative to conventional chemical catalysts. chemistryjournals.net These reactions typically occur under mild conditions, reducing energy consumption and the formation of unwanted byproducts. chemistryjournals.net Similarly, microwave-assisted synthesis has emerged as a technique that can dramatically shorten reaction times and lower energy usage compared to conventional heating methods. chemistryjournals.netnih.gov
Another promising area is flow chemistry, where reactions are conducted in a continuous stream rather than in a batch reactor. This approach allows for better control over reaction parameters, leading to higher yields, improved safety, and easier scalability. For the synthesis of this compound, a potential sustainable route could involve the nitration of a pyridine derivative using greener nitrating agents in a flow reactor, minimizing waste and enhancing process safety.
Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches for Nitropyridinols
| Feature | Traditional Synthesis | Potential Sustainable Synthesis | Green Chemistry Principle Addressed |
| Solvents | Volatile Organic Solvents (e.g., Dichloromethane) | Water, Ionic Liquids, Supercritical Fluids chemistryjournals.net | Safer Solvents and Auxiliaries nih.gov |
| Catalysts | Strong Acids/Harsh Reagents | Biocatalysts (Enzymes), Heterogeneous Catalysts | Catalysis nih.gov |
| Energy | Conventional Heating (Reflux) | Microwave-Assisted Synthesis, Ambient Temperature Reactions chemistryjournals.netnih.gov | Design for Energy Efficiency nih.gov |
| Process | Batch Production | Continuous Flow Chemistry | Inherently Safer Chemistry nih.gov |
| Waste | High E-Factor (Significant Waste Generation) semanticscholar.org | Lower E-Factor, Recyclable Catalysts and Solvents nih.govsemanticscholar.org | Waste Prevention nih.gov |
| Feedstocks | Petroleum-based | Renewable Feedstocks (where applicable) rsc.org | Use of Renewable Feedstocks nih.gov |
The successful implementation of these green chemistry principles could lead to the development of economically viable and environmentally responsible manufacturing processes for this compound and related compounds. semanticscholar.orgnih.gov
Integration with Artificial Intelligence and Machine Learning for Property Prediction and Material Design
The convergence of computational chemistry and artificial intelligence (AI) is revolutionizing materials science. mdpi.com For a compound like this compound, AI and machine learning (ML) offer powerful tools to predict its properties and guide the design of new, superior materials, significantly accelerating the research and development cycle. nih.govsciengine.com
Property Prediction: Machine learning models can be trained on existing data from known compounds to predict the properties of novel or uncharacterized molecules like this compound. mdpi.comnih.gov This is particularly valuable for properties that are difficult, expensive, or dangerous to measure experimentally, such as energetic performance (e.g., detonation velocity, detonation pressure) and sensitivity to stimuli (e.g., impact sensitivity). nih.govsciengine.comuts.edu.au
The process typically involves these steps:
Data Preparation: A dataset of molecules with known properties is compiled. mdpi.com For nitroaromatic compounds, this could include data on density, heat of formation, and toxicity. sciengine.comresearchgate.net
Feature Extraction (Molecular Representation): The molecular structure is converted into a numerical format that an ML algorithm can understand. uts.edu.au These "features" or "descriptors" can range from simple atomic counts to complex fingerprints derived from the molecular graph or quantum mechanical calculations. mdpi.comuts.edu.au
Model Construction and Training: Various ML algorithms, such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), Random Forests (RF), and Graph Neural Networks (GNN), are trained on the prepared dataset to learn the relationship between the molecular features and the target properties. mdpi.comuts.edu.aursc.org
Validation and Prediction: The trained model's predictive power is tested on a separate set of compounds not used in training. uts.edu.au Once validated, the model can predict the properties of new molecules like this compound with a certain degree of accuracy. nih.gov
Recent studies have demonstrated the high accuracy of ML models in predicting various properties of energetic materials. sciengine.comuts.edu.au For instance, ANNs have been used to predict detonation velocity with high correlation coefficients, and other models have successfully predicted enthalpy of formation and decomposition temperature. uts.edu.au These predictive capabilities allow for rapid screening of potential candidate molecules, focusing experimental efforts on the most promising ones. rsc.org
Table 2: Machine Learning Applications in Energetic Material Property Prediction
| Predicted Property | Common ML Algorithms Used | Typical Input Features (Descriptors) |
| Density | Artificial Neural Networks (ANN), Support Vector Machines (SVM) mdpi.comuts.edu.au | Elemental Composition, Molecular Weight, Structural Fingerprints uts.edu.au |
| Enthalpy of Formation | Graph Neural Networks (GNN), Multi-layer Perceptron (MLP) rsc.org | Molecular Graph, Quantum Chemical Descriptors rsc.org |
| Detonation Velocity | Artificial Neural Networks (ANN), Multiple Linear Regression (MLR) uts.edu.au | Elemental Composition, Heat of Formation, Density uts.edu.aursc.org |
| Impact Sensitivity | Support Vector Machines (SVM), K-Nearest Neighbors (KNN) nih.gov | Molecular orbital energies, Bond dissociation energies, Electrostatic potential |
| Toxicity/Mutagenicity | Random Forest (RF), Hierarchical Support Vector Regression (HSVR) researchgate.netnih.gov | Molecular fingerprints, Conceptual DFT descriptors researchgate.netacs.org |
Material Design (Inverse Design): Beyond property prediction, AI can be employed in "inverse design," where the desired properties are specified first, and the AI then generates novel molecular structures predicted to exhibit those properties. mdpi.com By learning from vast chemical datasets, generative models can propose new pyridinol-based structures with potentially enhanced stability, energy content, or reduced toxicity compared to this compound. This data-driven approach significantly expands the chemical space that can be explored, moving beyond incremental modifications of known structures and enabling the discovery of truly novel materials. mdpi.comnih.gov
The integration of AI and ML into the study of this compound represents a paradigm shift, enabling faster, more efficient, and more targeted research. It allows scientists to perform in silico experiments to screen and design new materials, ultimately accelerating the discovery of advanced materials for various applications. sciengine.com
Q & A
Q. What are the most reliable synthetic routes for 2,6-Dinitropyridin-3-ol, and how do reaction conditions influence yield?
Answer:
- Synthesis via Nitration: The nitration of pyridine derivatives is a common pathway. For example, nitration of 2,6-dimethylpyridine using dinitrogen pentoxide (N₂O₅) in anhydrous solvents like dichloromethane at 0–5°C yields intermediates, which are hydrolyzed to the final product .
- Key Variables: Temperature control (<10°C) minimizes side reactions (e.g., over-nitration). Solvent polarity affects regioselectivity; polar aprotic solvents enhance nitro group positioning at the 2,6-positions .
- Yield Optimization: Yields typically range from 45% to 65%, with purity confirmed via HPLC (≥95%) .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
Answer:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Hazard Mitigation: Wear nitrile gloves and safety goggles to avoid skin/eye contact. Use fume hoods due to potential respiratory irritation from nitro compounds .
- First Aid: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Contaminated clothing must be removed immediately .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT Applications: Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level can model electron density distribution. The nitro groups at positions 2 and 6 create electron-deficient regions, favoring nucleophilic attack at position 4 .
- Reactivity Validation: Compare computed activation energies (ΔG‡) with experimental kinetic data. Discrepancies >10% may indicate solvation effects not accounted for in gas-phase models .
Q. How do contradictory crystallographic and spectroscopic data for this compound arise, and how can they be resolved?
Answer:
- Data Conflicts: X-ray diffraction may show planar nitro groups, while IR spectra suggest slight non-planarity due to resonance effects. This discrepancy arises from dynamic vs. static structural representations .
- Resolution Strategy: Use temperature-dependent XRD to assess thermal motion. Pair with Raman spectroscopy to detect vibrational modes influencing bond angles .
Q. What methodologies optimize the stability of this compound under varying pH conditions?
Answer:
- pH-Dependent Degradation: The compound undergoes hydrolysis in alkaline conditions (pH >9), forming nitrite ions and pyridine-3-ol derivatives. Acidic conditions (pH <3) protonate the hydroxyl group, enhancing stability .
- Stabilization Techniques:
- Buffered solutions (pH 5–6) minimize degradation.
- Lyophilization preserves stability for long-term storage .
Q. How can isotopic labeling (e.g., ¹⁵N) elucidate the metabolic pathways of this compound in biological systems?
Answer:
- Tracer Studies: Synthesize ¹⁵N-labeled analogs via nitration with ¹⁵N-enriched nitric acid. Track metabolic products using LC-MS/MS to identify intermediates like 2-amino-6-nitropyridin-3-ol .
- Data Interpretation: Isotopic peaks (m/z shifts) distinguish parent compounds from metabolites. Quantify bioaccumulation in tissues using isotopic dilution assays .
Methodological Notes
- Data Validation: Cross-reference spectral data with PubChem (https://pubchem.ncbi.nlm.nih.gov ) and NIST Chemistry WebBook .
- Conflict Resolution: When experimental results contradict computational predictions, employ multi-technique validation (e.g., XRD + Raman + DFT) .
- Ethical Compliance: Adhere to REACH regulations (EC No. 1907/2006) for chemical safety and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
